2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid
CAS No.: 1513275-29-0
Cat. No.: VC12023624
Molecular Formula: C14H18BrNO4
Molecular Weight: 344.20 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid - 1513275-29-0](/images/structure/VC12023624.png)
Specification
CAS No. | 1513275-29-0 |
---|---|
Molecular Formula | C14H18BrNO4 |
Molecular Weight | 344.20 g/mol |
IUPAC Name | 2-(4-bromo-3-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Standard InChI | InChI=1S/C14H18BrNO4/c1-8-7-9(5-6-10(8)15)11(12(17)18)16-13(19)20-14(2,3)4/h5-7,11H,1-4H3,(H,16,19)(H,17,18) |
Standard InChI Key | JWGIUJBTERKAQX-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br |
Canonical SMILES | CC1=C(C=CC(=C1)C(C(=O)O)NC(=O)OC(C)(C)C)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound consists of a 4-bromo-3-methylphenyl group attached to a central carbon bearing both the Boc-protected amino group and a carboxylic acid. The tert-butoxycarbonyl group enhances steric protection of the amine, preventing undesired side reactions during synthesis . The bromine atom at the para position of the aromatic ring facilitates electrophilic substitution, while the methyl group at the meta position influences electronic and steric properties .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 343.20 g/mol |
CAS Number | 1528149-21-4 (analog) |
Density | ~1.4 g/cm³ (estimated) |
Melting Point | 180–185°C (predicted) |
Spectroscopic Data
While direct spectroscopic data for this compound is limited, inferences can be drawn from structurally related molecules:
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IR Spectroscopy: Expected peaks include at 1700–1750 cm⁻¹ (carboxylic acid and Boc carbonyl) and at 3300–3500 cm⁻¹ .
-
NMR: The aromatic protons adjacent to bromine would appear as a doublet () near δ 7.5–7.7 ppm, while the Boc methyl groups would resonate as a singlet at δ 1.4 ppm .
Synthesis and Preparation
Synthetic Routes
The synthesis typically involves a three-step sequence:
-
Bromination of 3-Methylphenylacetic Acid:
N-Bromosuccinimide (NBS) in dichloromethane introduces bromine at the para position, yielding 4-bromo-3-methylphenylacetic acid . -
Boc Protection of the Amino Group:
Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine protects the amine, forming the Boc-amino intermediate . -
Carboxylic Acid Activation:
The acetic acid moiety is activated using thionyl chloride (SOCl₂) or carbodiimides for subsequent coupling reactions .
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | NBS, CH₂Cl₂, 0°C → RT, 12 h | 75% |
Boc Protection | Boc₂O, Et₃N, THF, 0°C → RT, 6 h | 85% |
Acid Activation | SOCl₂, reflux, 2 h | 90% |
Industrial-Scale Optimization
Continuous flow reactors improve scalability by enhancing heat transfer and reducing reaction times. Automated purification systems, such as flash chromatography or crystallization, ensure high purity (>98%) for pharmaceutical applications .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The bromine atom undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling diversification of the aromatic ring. For example, reaction with piperazine in dimethylformamide (DMF) at 80°C replaces bromine with a piperazinyl group .
Deprotection and Coupling
The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane), exposing the primary amine for peptide bond formation. The carboxylic acid participates in amide couplings using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Reaction Scheme:
Applications in Pharmaceutical Research
Intermediate for CFTR Potentiators
Analogous compounds, such as quinolinone-3-carboxamides, demonstrate potentiation of cystic fibrosis transmembrane conductance regulator (CFTR) channels. The bromine and Boc groups in 2-(4-bromo-3-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid suggest utility in synthesizing derivatives for CFTR modulation .
Protease Inhibitor Scaffolds
The Boc-protected amine and carboxylic acid enable integration into peptidomimetic inhibitors targeting enzymes like cathepsin L. Substitution at the bromine position fine-tunes binding affinity and selectivity .
Comparative Analysis with Analogous Compounds
Table 3: Property Comparison
Property | Methyl Derivative | Fluoro Derivative |
---|---|---|
Molecular Weight | 343.20 g/mol | 348.16 g/mol |
Reactivity in SNAr | Moderate | High |
Melting Point | 180–185°C | 190–195°C |
Future Research Directions
Expanding Synthetic Utility
Developing enantioselective routes using chiral catalysts could yield optically pure intermediates for drug development.
Biological Activity Screening
Priority should be given to testing the compound’s efficacy in disease models, particularly cystic fibrosis and cancer, given its structural resemblance to known bioactive molecules .
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